molecular formula C14H15N5O3 B2915611 8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-51-3

8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2915611
M. Wt: 301.306
InChI Key: TUIJSECDVCKCDN-UHFFFAOYSA-N
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Description

8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Purine Metabolism and Uric Acid Formation

Studies on purine derivatives, including 8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione, have elucidated their roles in various physiological and pathological processes, particularly concerning purine metabolism and uric acid formation. A notable aspect of purine metabolism is the enzymatic conversion that leads to the production of uric acid, a critical factor in conditions like gout and kidney stones. Understanding the pathways and interactions involved in purine metabolism aids in developing treatments for these conditions. For instance, abnormalities in enzymes such as adenine phosphoribosyltransferase can lead to the accumulation of specific purines, causing diseases like 2,8-dihydroxyadeninuria, which may result in kidney stones and renal failure (Simmonds, 1986).

Drug Interactions and Metabolic Pathways

The interaction between different purine derivatives and pharmaceutical compounds, such as aminophylline and salbutamol, demonstrates the complexity of drug interactions within the body. These interactions can have significant implications for the treatment of diseases like asthma and chronic obstructive pulmonary disease (COPD). For example, the combined use of aminophylline and salbutamol can lead to increased risks of adverse effects such as tachycardia, highlighting the importance of monitoring and understanding drug interactions in clinical settings (Meena, 2019).

Environmental and Dietary Exposure to Purines

Research on the presence of methylated purines in environmental samples and dietary sources sheds light on human exposure to these compounds. For instance, the ubiquity of purines in food and the environment suggests potential health implications, particularly concerning endocrine disruption. Studies have identified various purine derivatives in human plasma, indicating widespread exposure and the potential for these compounds to affect human health, such as through endocrine-disrupting activities (Guenther et al., 2002).

Therapeutic Applications and Potential

The exploration of purine derivatives for therapeutic applications, including their potential as bronchodilators or in the treatment of exercise-induced bronchospasm, highlights the versatility of these compounds in medical research. The efficacy of specific purine analogs in improving asthma symptoms and their comparison with traditional treatments such as theophylline provide valuable insights for the development of new therapeutic agents (Cho Yw et al., 1981).

properties

IUPAC Name

8-amino-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-18-11-10(12(20)17-14(18)21)19(13(15)16-11)7-8-22-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIJSECDVCKCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione

CAS RN

476481-51-3
Record name 8-AMINO-3-METHYL-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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